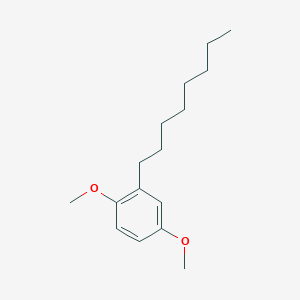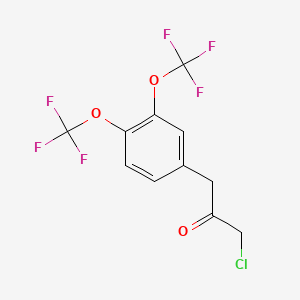
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups on a phenyl ring and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzene with chloropropanone under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups may enhance the compound’s lipophilicity and ability to penetrate biological membranes. The chloropropanone moiety can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with target proteins or enzymes.
Comparación Con Compuestos Similares
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations and as a hydrogen-bonding catalyst.
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine: Another compound with trifluoromethoxy groups, used in various chemical reactions.
Uniqueness: 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to the combination of trifluoromethoxy groups and a chloropropanone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H7ClF6O3 |
|---|---|
Peso molecular |
336.61 g/mol |
Nombre IUPAC |
1-[3,4-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O3/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)9(4-6)21-11(16,17)18/h1-2,4H,3,5H2 |
Clave InChI |
XLSZCBJTNRUHGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)CCl)OC(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


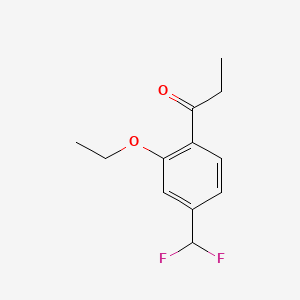
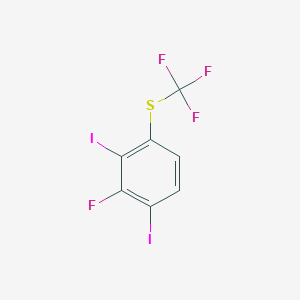
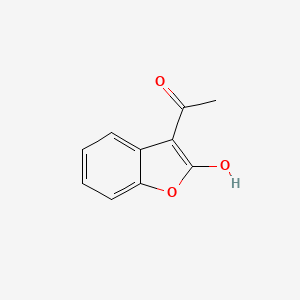
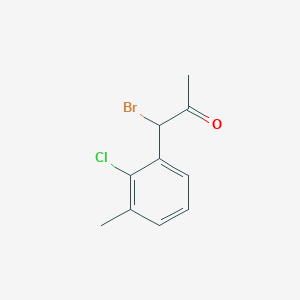
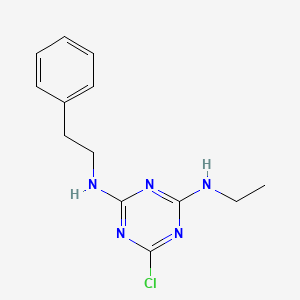

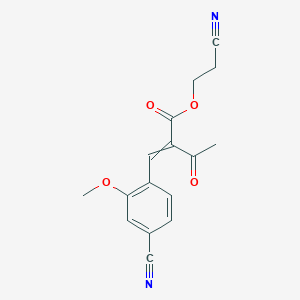
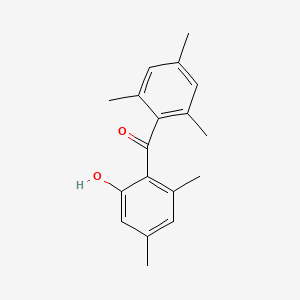
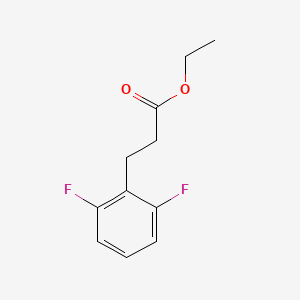
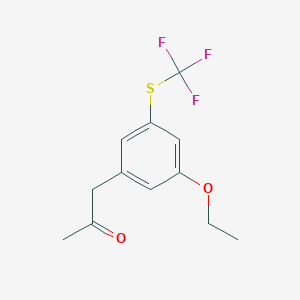
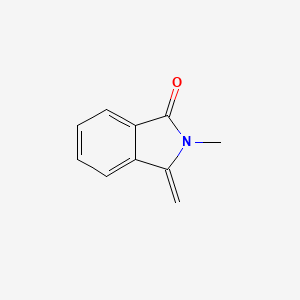
![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
